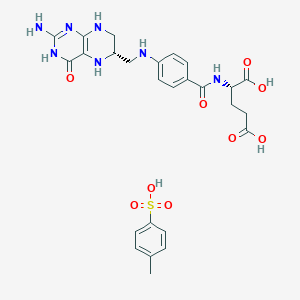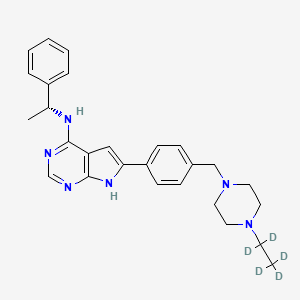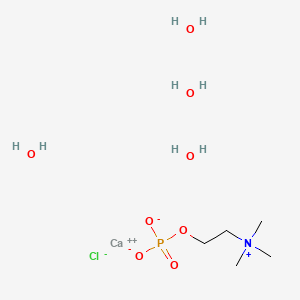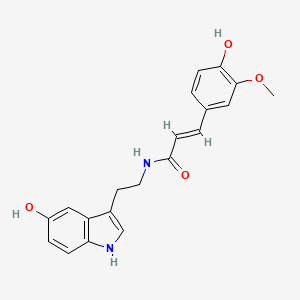
Moschamine
Overview
Description
Moschamine is an indole alkaloid that is structurally related to serotonin. It is a naturally occurring compound found in various plants, including safflower (Carthamus tinctorius) and Centaurea cyanus. This compound has garnered interest due to its serotoninergic and cyclooxygenase inhibitory effects, making it a compound of significant pharmacological interest .
Mechanism of Action
Target of Action
Moschamine, also known as N-Feruloylserotonin, is an alkaloid and polyphenol found in safflower seeds . It has been found to suppress the expression of matrix metalloproteinases MMP3/13 and a disintegrin and metalloproteinase with thrombospondin motifs (ADAMTS), thus attenuating cartilage degradation . It is also a selective FAAH inhibitor that inhibits [H]-AEA uptake and cell proliferation at low concentrations .
Mode of Action
The compound interacts with its targets, primarily the matrix metalloproteinases and FAAH, to inhibit their activity. This results in the suppression of cartilage degradation and cell proliferation .
Biochemical Pathways
The biosynthetic pathway of N-Feruloylserotonin has been reported. In plants, the enzyme anthranilate synthase (AS) modulates the production or suppression of tryptophan from chorismate. Tryptophan is then decarboxylated by tryptophan decarboxylase (TDC) into tryptamine . This tryptamine is then hydroxylated into serotonin, which is the precursor to N-Feruloylserotonin .
Pharmacokinetics
Its solubility in dmso is known to be 100 mg/ml , which may impact its bioavailability
Result of Action
The primary result of this compound’s action is the attenuation of cartilage degradation, which is achieved by suppressing the expression of matrix metalloproteinases . It also ameliorates atherosclerosis
Biochemical Analysis
Biochemical Properties
Moschamine interacts with various enzymes, proteins, and other biomolecules. It is part of the dimeric natural product montamine, which was originally reported as two N-feruloylserotonin (this compound) units linked by a nitrogen–nitrogen bond . This suggests that this compound plays a role in biochemical reactions involving these compounds.
Cellular Effects
This compound has been found to exert significant effects on various types of cells. For instance, it has been shown to inhibit the proliferation of glioblastoma cells via cell cycle arrest and apoptosis . This indicates that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It has been suggested that this compound activates the intrinsic pathway of apoptosis via dysregulation of the mitochondrial membrane potential . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: Moschamine can be synthesized through biomimetic synthesis methods. One such method involves the oxidative coupling of N-Boc-serotonin followed by the elaboration of the resulting dimer to the natural product . Another approach involves iron-catalyzed selectively oxidative radical coupling between 5-hydroxyindoles and styrenes . The reaction conditions typically include the use of iron chloride as a catalyst and dichloromethane as the solvent under an inert atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the biomimetic and iron-catalyzed synthetic routes provide a foundation for potential large-scale production. These methods can be optimized for industrial applications by scaling up the reaction conditions and improving the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Moschamine undergoes various chemical reactions, including:
Oxidation: The oxidative coupling of N-Boc-serotonin to form the dimeric structure.
Substitution: Reactions involving the substitution of functional groups on the indole ring.
Common Reagents and Conditions:
Oxidative Coupling: Iron chloride (FeCl3) as a catalyst, dichloromethane (DCM) as the solvent, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidizing agent.
Substitution Reactions: Various reagents depending on the desired substitution, such as halogenating agents or alkylating agents.
Major Products Formed:
4,4′-Bisthis compound: A dimeric product formed through oxidative coupling.
Substituted Indole Derivatives: Products formed through substitution reactions on the indole ring.
Scientific Research Applications
Moschamine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Moschamine is structurally similar to other indole alkaloids and phenylpropenoic acid amides. Some similar compounds include:
Serotonin: A neurotransmitter with a similar indole structure.
Feruloylserotonin: Another phenylpropenoic acid amide with serotoninergic activity.
Montamine: A dimeric natural product originally thought to be structurally identical to 4,4′-bisthis compound.
Uniqueness: this compound’s unique combination of serotoninergic and cyclooxygenase inhibitory activities distinguishes it from other similar compounds. Its ability to induce cell cycle arrest and apoptosis in cancer cells further highlights its potential as a therapeutic agent .
Properties
IUPAC Name |
(E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-26-19-10-13(2-6-18(19)24)3-7-20(25)21-9-8-14-12-22-17-5-4-15(23)11-16(14)17/h2-7,10-12,22-24H,8-9H2,1H3,(H,21,25)/b7-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHKJYWENWLOMY-XVNBXDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NCCC2=CNC3=C2C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172925 | |
| Record name | N-Feruloyl serotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Moschamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
193224-22-5, 68573-23-9 | |
| Record name | Feruloylserotonin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193224-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Feruloyl serotonin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193224225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRYPTAMINE, N-FERULOYL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=369502 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Feruloyl serotonin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70172925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Feruloyl Serotonin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-FERULOYL SEROTONIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PP8322487 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Moschamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
115 - 117 °C | |
| Record name | Moschamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032759 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Benzyl-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)-beta-D-ribofuranosyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1147097.png)
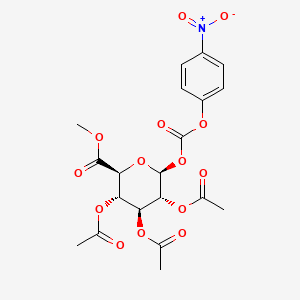

![sodium;2-[2-amino-3-(4-bromobenzoyl)phenyl]-2-oxoacetate](/img/structure/B1147100.png)

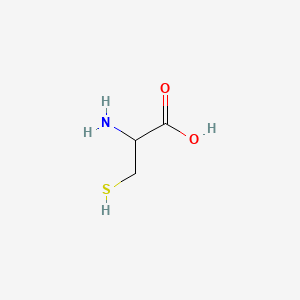

![4-[[4-[(DIMETHYLAMINO)METHYL]PHENYL]AMINO]-4-OXO-2-BUTENOIC ACID](/img/structure/B1147109.png)
